molecular formula C11H12O2 B8561022 7-Methyl-indane-1-carboxylic acid

7-Methyl-indane-1-carboxylic acid

Cat. No. B8561022
M. Wt: 176.21 g/mol
InChI Key: PCVWLBUECBSQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06352988B2

Procedure details

To a solution of 12a (100 g) in trifluoroacetic acid is added trietylsilane (141 g). The mixture was stirred for 72 hours at room temperature and was then evaporated in vacuo the residue was dissolved in ethyl acetate and was extracted with dilute NaOH solution. The aqueous phase was washed with etyl acetate and was then acidified with concentrated hydrochloric acid. Conventional work up with ethyl acetate gave 80.4 g of crude product. Purification on silica gel eluted with ethyl acetate-heptane-acetic acid gave the title compound (76.6 g).
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]([C:12]([OH:14])=[O:13])[CH2:9][C:10](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]([C:12]([OH:14])=[O:13])[CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=CC2=C1C(CC2=O)C(=O)O
Name
Quantity
141 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
was extracted with dilute NaOH solution
WASH
Type
WASH
Details
The aqueous phase was washed with etyl acetate
CUSTOM
Type
CUSTOM
Details
gave 80.4 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate-heptane-acetic acid

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC=1C=CC=C2CCC(C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76.6 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.